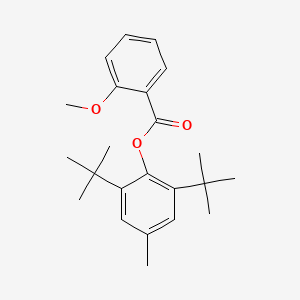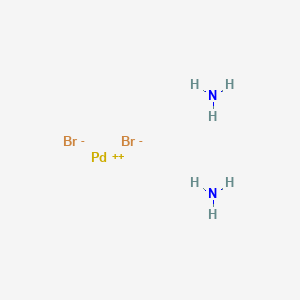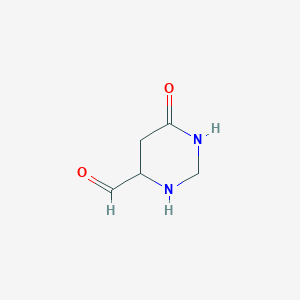
6-Oxo-1,3-diazinane-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Oxo-1,3-diazinane-4-carbaldehyde is a heterocyclic compound featuring a six-membered ring with two nitrogen atoms and an aldehyde group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxo-1,3-diazinane-4-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate diamines with aldehydes under controlled conditions. The reaction is often carried out in the presence of catalysts to enhance yield and selectivity.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high purity and yield. Techniques such as continuous flow synthesis and the use of advanced catalytic systems are employed to scale up the production while maintaining efficiency and cost-effectiveness.
化学反応の分析
Types of Reactions: 6-Oxo-1,3-diazinane-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The nitrogen atoms in the ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted diazinane derivatives.
科学的研究の応用
6-Oxo-1,3-diazinane-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 6-Oxo-1,3-diazinane-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways are subjects of ongoing research.
類似化合物との比較
- 6-Oxo-1,4-diazinane-4-carbaldehyde
- 6-Oxo-1,2-diazinane-4-carbaldehyde
- 6-Oxo-1,6-dihydropyridine-3-carbaldehyde
Comparison: 6-Oxo-1,3-diazinane-4-carbaldehyde is unique due to its specific ring structure and the position of the nitrogen atoms. This structural difference imparts distinct chemical and biological properties compared to its analogs. For instance, the 1,3-diazinane configuration may result in different reactivity and binding affinities, making it a valuable compound for targeted applications in research and industry.
特性
分子式 |
C5H8N2O2 |
|---|---|
分子量 |
128.13 g/mol |
IUPAC名 |
6-oxo-1,3-diazinane-4-carbaldehyde |
InChI |
InChI=1S/C5H8N2O2/c8-2-4-1-5(9)7-3-6-4/h2,4,6H,1,3H2,(H,7,9) |
InChIキー |
UUZQMMDLJJSRNT-UHFFFAOYSA-N |
正規SMILES |
C1C(NCNC1=O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-amino-3-[(Z)-1-cyano-2-(1H-indol-3-yl)ethenyl]-4,5-dihydro-1H-pyrazole-4-carbonitrile](/img/structure/B12334259.png)
![2-{[(E)-2-(ethoxycarbonyl)-3-oxo-1-butenyl]amino}-2-phenylacetic acid](/img/structure/B12334269.png)

![(2E)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-(furan-2-yl)-3-oxopropanal](/img/structure/B12334278.png)
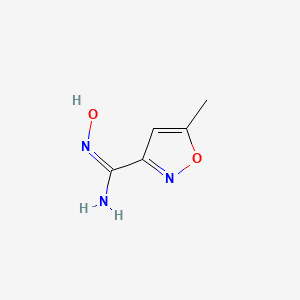
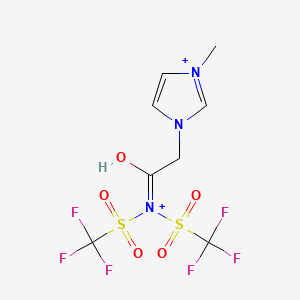
![Carbamic acid, N-[4-(2-amino-2-oxoethyl)-2-thiazolyl]-, 1,1-dimethylethyl ester](/img/structure/B12334292.png)
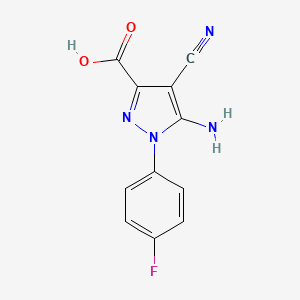
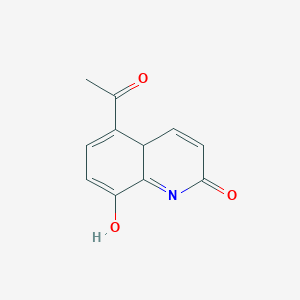
![N-[(E)-(4-fluorophenyl)methylideneamino]thiadiazole-4-carboxamide](/img/structure/B12334299.png)
![Boron,[m-[bis(1,1-dimethylethyl)[[(R)-(1,1-dimethylethyl)methylphosphino-kP]methyl]phosphine-kP]]hexahydrodi-](/img/structure/B12334300.png)
![methyl (2R)-4-methyl-2-[(3R)-2-oxo-3-(4-phenylmethoxyphenyl)pyrrolidin-1-yl]pentanoate](/img/structure/B12334310.png)
